N,N-Bis(2-bromoethyl)aniline
Overview
Description
N,N-Bis(2-bromoethyl)aniline is an organic compound with the molecular formula C10H13Br2N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two 2-bromoethyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(2-bromoethyl)aniline can be synthesized through the reaction of aniline with 2-bromoethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture to facilitate the substitution of the hydrogen atoms on the nitrogen with the 2-bromoethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves a similar process but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-bromoethyl)aniline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form N,N-Bis(2-bromoethyl)nitrosoaniline.
Reduction: The bromine atoms can be reduced to form N,N-Bis(2-ethyl)aniline.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include N,N-Bis(2-hydroxyethyl)aniline, N,N-Bis(2-cyanoethyl)aniline, and N,N-Bis(2-aminoethyl)aniline.
Oxidation: The major product is N,N-Bis(2-bromoethyl)nitrosoaniline.
Reduction: The major product is N,N-Bis(2-ethyl)aniline.
Scientific Research Applications
N,N-Bis(2-bromoethyl)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: this compound is investigated for its potential use in the development of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of N,N-Bis(2-bromoethyl)aniline involves its interaction with nucleophiles due to the presence of the bromine atoms. These interactions can lead to the formation of various substituted products. The compound can also interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)aniline: Similar structure but with chlorine atoms instead of bromine.
N,N-Bis(2-iodoethyl)aniline: Similar structure but with iodine atoms instead of bromine.
N,N-Bis(2-fluoroethyl)aniline: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
N,N-Bis(2-bromoethyl)aniline is unique due to the specific reactivity of the bromine atoms, which makes it suitable for certain types of chemical reactions that other halogenated analogs may not undergo as efficiently. The bromine atoms also impart specific physical and chemical properties to the compound, making it valuable in various applications.
Properties
IUPAC Name |
N,N-bis(2-bromoethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFEVFXIMXNRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCBr)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174402 | |
Record name | Aniline, N,N-bis(2-bromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.02 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-19-4 | |
Record name | N,N-Bis(2-bromoethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2045-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, N,N-bis(2-bromoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(2-bromoethyl)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniline, N,N-bis(2-bromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Bis(2-bromoethyl)aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPA4GEU4QG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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